hCES2A-IN-1

Description

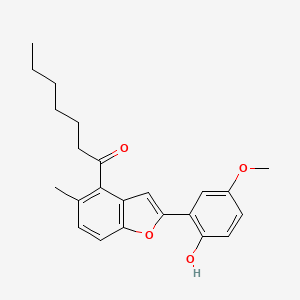

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1-[2-(2-hydroxy-5-methoxyphenyl)-5-methyl-1-benzofuran-4-yl]heptan-1-one |

InChI |

InChI=1S/C23H26O4/c1-4-5-6-7-8-20(25)23-15(2)9-12-21-18(23)14-22(27-21)17-13-16(26-3)10-11-19(17)24/h9-14,24H,4-8H2,1-3H3 |

InChI Key |

JLIJJLLYTGASQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C1=C(C=CC2=C1C=C(O2)C3=C(C=CC(=C3)OC)O)C |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Hces2a in 1 and Its Analogues

Synthetic Methodologies for hCES2A Inhibitors

The synthesis of potent hCES2A inhibitors often involves multi-step sequences, starting from commercially available materials and employing advanced organic chemistry reactions. Researchers have developed various synthetic routes to access diverse chemical scaffolds with inhibitory activity against hCES2A.

The development of novel synthetic pathways is often driven by the need to overcome the limitations of existing methods, such as harsh reaction conditions or the high cost of starting materials. rsc.org For instance, in the synthesis of certain isoquinolinium-based inhibitors, a new route was devised starting from the commercially available 3,4-dimethoxybenzaldehyde (B141060). rsc.org This new pathway provided a more practical and efficient means to generate a library of analogues for structure-activity relationship studies. rsc.org

Similarly, the synthesis of bysspectin A derivatives, a class of potent hCES2A inhibitors, has been achieved through innovative strategies. researchgate.netnih.gov One key approach involves a Cu-catalyzed domino Sonogashira-cyclization reaction, which allows for the efficient construction of the core structure of these complex molecules. researchgate.netnih.gov This method has been instrumental in producing a series of derivatives for optimization of inhibitory potency. researchgate.netnih.gov

The synthesis of indanone-chalcone hybrids represents another important class of hCES2A inhibitors. nih.govresearchgate.net The design and synthesis of these compounds are aimed at creating potent and highly selective inhibitors. nih.gov The synthetic schemes for these hybrids are designed to allow for systematic modifications of different parts of the molecule to explore their impact on biological activity. nih.gov

Several key chemical transformations are central to the synthesis of hCES2A inhibitors. For isoquinolinium-based compounds, reactions such as the reaction of 3,4-dimethoxybenzaldehyde with DMF and formic acid to yield a tertiary amine, followed by reaction with chloroformate and n-butyl lithium, are crucial steps. rsc.org

In the synthesis of bysspectin A derivatives, the Cu-catalyzed domino Sonogashira-cyclization is a pivotal transformation. researchgate.netnih.gov This reaction has been optimized to achieve high yields and to allow for the introduction of various substituents, leading to the identification of highly potent analogues. researchgate.netnih.gov

For indanone-chalcone hybrids, the synthesis typically involves the condensation of a substituted indanone with a substituted benzaldehyde. nih.govresearchgate.net The optimization of this reaction allows for the creation of a diverse library of compounds with different substitution patterns on both the indanone and chalcone (B49325) moieties. nih.gov

Design Principles for hCES2A-IN-1 Analogues

The design of this compound and its analogues is not a random process but is guided by a combination of structural biology insights and computational modeling. These principles aim to enhance the potency, selectivity, and drug-like properties of the inhibitors.

Structure-guided design is a powerful strategy that utilizes the three-dimensional structure of the target enzyme to design more effective inhibitors. acs.orgblogspot.com Although obtaining the crystal structure of hCES2A has been challenging, homology models and the structures of related enzymes have been used to guide the design of inhibitors. researchgate.net

This approach allows medicinal chemists to visualize how a potential inhibitor might bind to the active site of hCES2A. For example, by understanding the shape and chemical nature of the binding pocket, researchers can design molecules with complementary features that will bind with high affinity and specificity. researchgate.net The design of bysspectin A derivatives and 3-arylisoquinolone analogues has benefited from such structure-guided approaches, leading to the development of compounds with significantly improved potency. researchgate.netnih.govblogspot.comresearchgate.net

Computational chemistry plays a vital role in modern drug discovery, and the development of hCES2A inhibitors is no exception. wikipedia.orgnextmol.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and machine learning models are employed to predict the binding modes of inhibitors and to prioritize compounds for synthesis. researchgate.netnih.govacs.orgresearchgate.net

Molecular docking simulations, for instance, can predict how a molecule fits into the active site of hCES2A and can estimate the binding affinity. researchgate.netactascientific.com This information helps in understanding the structure-activity relationships and in designing new analogues with improved inhibitory activity. researchgate.net MD simulations can provide insights into the dynamic behavior of the enzyme-inhibitor complex over time, revealing key interactions that contribute to binding. nih.gov In some cases, machine learning models have been trained to identify novel scaffolds with the potential for potent hCES2A inhibition. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potent inhibition.

For bysspectin A derivatives, two rounds of SAR studies and structural optimizations led to the identification of compound 20w as a highly potent hCES2A inhibitor, with an IC50 value of 1.6 nM, which is approximately a 1000-fold improvement over the parent compound, bysspectin A. researchgate.netnih.gov

In the case of berberine (B55584) analogues, SAR analysis revealed that the seven-membered ring is a crucial moiety for hCES2A inhibition, while a secondary amine group in ring-C is important for improving selectivity over other serine hydrolases. researchgate.netnih.gov Compound 28 from this series showed a potent anti-hCES2A effect with an IC50 of 1.66 μM and excellent selectivity over hCES1A. researchgate.netnih.gov

For indanone-chalcone hybrids, SAR studies have shown that the introduction of a hydroxyl group at the C4' position and an N-alkyl group at the C6 position are beneficial for hCES2A inhibition. nih.gov The optimized compound, B7 , exhibited the most potent inhibition of hCES2A with a Ki value of 0.068 μM and excellent specificity. nih.gov

The SAR of 3-arylisoquinolone analogues indicated that the lactam moiety on the B ring is crucial for specificity towards hCES2A, while a benzyloxy group is optimal for inhibitory potency. researchgate.netnih.gov The introduction of a bromine atom was found to potentially enhance cell permeability. nih.gov Compounds 3h and 4a from this class were found to have potent inhibitory effects on hCES2A. nih.gov

For dihydrooxazolo[2,3-a]isoquinolinium derivatives, SAR analysis revealed that the oxazolinium moiety is essential for inhibitory activity, and a benzyloxy group on the A ring contributes to the selectivity for hCES2A over hCES1A. rsc.org Compound 23o from this series showed an IC50 of 1.19 μM for hCES2A. rsc.org

These detailed SAR studies provide a roadmap for the rational design of next-generation hCES2A inhibitors with improved pharmacological profiles.

Data Tables

Table 1: Inhibitory Potency of Selected hCES2A Inhibitors

| Compound | Class | IC50 (hCES2A) | Ki (hCES2A) | Selectivity over hCES1A | Reference |

| 20w | Bysspectin A derivative | 1.6 nM | - | - | researchgate.netnih.gov |

| 28 | Berberine analogue | 1.66 μM | 1.035 μM | > 60-fold | researchgate.netnih.gov |

| B7 | Indanone-chalcone hybrid | - | 0.068 μM | High | nih.gov |

| 3h | 3-Arylisoquinolone | 0.68 μM | 0.36 μM | > 147-fold | nih.gov |

| 4a | 3-Arylisoquinolone | - | - | > 147-fold | nih.gov |

| 23o | Dihydrooxazolo[2,3-a]isoquinolinium | 1.19 μM | 0.84 μM | > 83-fold | rsc.org |

Elucidation of Essential Structural Features for hCES2A Inhibition

The inhibitory power of this compound and its related compounds is rooted in their specific molecular architecture. These compounds belong to the 3-arylisoquinolone class. nih.govresearchgate.net Research into their structure-activity relationships (SAR) has pinpointed several key features essential for potent hCES2A inhibition.

A crucial element for inhibitory activity is the presence of a benzyloxy group on the 3-aryl ring. nih.govresearchgate.net This feature is considered optimal for achieving high inhibitory potency against hCES2A. nih.govresearchgate.net Furthermore, the core isoquinolone scaffold itself is a fundamental component. For other classes of hCES2A inhibitors, such as natural isoquinoline (B145761) alkaloids, the aromatic pyridine (B92270) structure has been shown to be beneficial for inhibition. nih.gov

In the case of indanone-chalcone hybrids, another class of hCES2A inhibitors, the introduction of a hydroxyl group at the C4' position was found to be advantageous for inhibition. nih.gov For seven-membered ring berberine analogues, the seven-membered ring itself was identified as a crucial moiety for their inhibitory effect. researchgate.netnih.gov These findings across different but related inhibitor classes underscore the importance of specific aromatic and heterocyclic systems in binding to and inhibiting the hCES2A enzyme.

Identification of Structural Determinants for Selectivity over Other Carboxylesterases

Achieving selectivity for hCES2A over other carboxylesterases, particularly the closely related hCES1A, is a significant challenge in drug design. For this compound and its 3-arylisoquinolone analogues, the lactam moiety located on the B ring of the isoquinolone structure is a critical determinant of specificity. nih.govresearchgate.net This structural feature allows the compounds to selectively inhibit hCES2A, with one analogue demonstrating over 147-fold greater selectivity for hCES2A compared to hCES1A. nih.govresearchgate.net

This principle of specific structural elements governing selectivity is observed in other hCES2A inhibitor classes as well. For instance, in a series of seven-membered ring berberine analogues, a secondary amine group on ring-C was found to be important for improving specificity over other serine hydrolases. researchgate.netnih.gov Similarly, for certain indanone-chalcone hybrids, an N-alkyl group at the C6 position contributed to excellent specificity, with one compound, B7, showing no inhibition of hCES1A or butyrylcholinesterase. nih.gov These examples highlight how targeted modifications to the core scaffold can effectively discriminate between different carboxylesterase isoforms.

Impact of Chemical Modifications on Intracellular Activity and Metabolic Stability

For an inhibitor to be effective in a biological system, it must not only be potent and selective but also possess the ability to penetrate cells and resist metabolic degradation. Chemical modifications to the lead structures of hCES2A inhibitors have shown a significant impact on these properties.

In the 3-arylisoquinolone series, the introduction of a bromine atom onto the scaffold, as seen in this compound (also referred to as compound 4a ), was found to enhance cell permeability. nih.govresearchgate.net This modification resulted in a threefold improvement in the inhibition of intracellular hCES2A in living HepG2 cells compared to its non-brominated counterpart (3h ). nih.govresearchgate.net

Studies on other classes of hCES2A inhibitors have yielded similar insights. An N-alkylated 1-indanone-chalcone hybrid, known as B7, was not only highly specific but also capable of inhibiting hCES2A within living cells and demonstrated good metabolic stability. nih.gov Likewise, certain seven-membered ring berberine analogues and derivatives of bysspectin A were found to have suitable metabolic stability and could inhibit intracellular hCES2A. researchgate.netnih.gov These findings demonstrate that strategic chemical modifications can successfully improve the drug-like properties of hCES2A inhibitors, enhancing their potential for therapeutic application.

Interactive Data Tables

Table 1: Inhibitory Activity of this compound and its Analogue against Carboxylesterases

| Compound | Chemical Name | Target | IC₅₀ (μM) | Kᵢ (μM) | Selectivity (over hCES1A) |

| This compound (4a) | 3-(4-(benzyloxy)-3-methoxyphenyl)-4-bromo-7,8-dimethoxyisoquinolin-1(2H)-one | hCES2A | 0.41 (intracellular) | 0.36 | >147.05-fold nih.gov |

| Analogue (3h) | 3-(4-(benzyloxy)-3-methoxyphenyl)-7,8-dimethoxyisoquinolin-1(2H)-one | hCES2A | 0.68 | 0.36 | >147.05-fold nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are measures of inhibitor potency.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Compound Class | Structural Feature | Effect | Reference |

| 3-Arylisoquinolones | Benzyloxy group | Optimal for hCES2A inhibitory potency | nih.govresearchgate.net |

| Lactam moiety on B ring | Crucial for specificity towards hCES2A | nih.govresearchgate.net | |

| Bromine atom | Enhances cell permeability and intracellular activity | nih.govresearchgate.net | |

| Indanone-Chalcone Hybrids | Hydroxyl at C4' | Beneficial for hCES2A inhibition | nih.gov |

| N-alkyl group at C6 | Beneficial for hCES2A inhibition and specificity | nih.gov | |

| Berberine Analogues | Seven-membered ring | Crucial for hCES2A inhibition | researchgate.netnih.gov |

| Secondary amine on ring-C | Important for specificity | researchgate.netnih.gov |

Based on a comprehensive review of available scientific literature, there are no specific research findings for a compound designated "this compound." The search results contain detailed biochemical and molecular data for numerous other inhibitors of human carboxylesterase 2A (hCES2A), but not for a molecule with this specific name.

Therefore, it is not possible to generate an article with the requested detailed sections on enzyme kinetics and molecular interactions for "this compound." The information required to populate the specified outline—including inhibition constants (IC50, Ki), kinetic modes, and molecular docking simulations—is not available in the referenced scientific literature.

Biochemical and Molecular Mechanisms of Hces2a Inhibition by Hces2a in 1

Substrate Specificity and Enzyme Conformational Dynamics in the Presence of hCES2A-IN-1

Human carboxylesterase 2A (hCES2A) is a crucial enzyme primarily located in the small intestine and liver, where it plays a significant role in the hydrolysis of a wide array of ester-containing drugs and endogenous compounds. The substrate preference of hCES2A is generally characterized by its efficient hydrolysis of molecules possessing a small acyl group and a comparatively larger alcohol moiety. The introduction of the inhibitor this compound, also identified as compound 24, prompts a closer examination of how this interaction modulates the enzyme's catalytic activity and structural arrangement.

Research Findings on Inhibition

Biochemical assays have successfully characterized this compound as a potent and selective inhibitor of hCES2A. Research has established that this compound acts as a reversible and competitive inhibitor. researchgate.net This mode of inhibition signifies that the inhibitor directly competes with the substrate for binding to the active site of the enzyme.

The potency of this compound has been quantified through the determination of its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values provide a measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

Table 1: Inhibitory Potency of this compound against hCES2A

| Parameter | Value (µM) | Inhibition Mode |

|---|---|---|

| IC50 | 6.72 | Competitive |

| Ki | 6.28 | Competitive |

This table summarizes the key inhibitory parameters of this compound against hCES2A, as determined by biochemical assays. researchgate.net

The competitive nature of the inhibition by this compound implies that the inhibitor's binding to the active site physically obstructs the substrate from binding, thereby preventing the catalytic hydrolysis from occurring. This direct competition is a cornerstone of its mechanism of action.

Impact on Substrate Specificity

The substrate specificity of hCES2A is a critical determinant of its role in drug metabolism. The enzyme is known to hydrolyze a variety of clinically important drugs. nih.gov Given that this compound is a competitive inhibitor that binds to the active site, its presence is expected to significantly impact the enzyme's ability to process its usual substrates. By occupying the active site, this compound effectively reduces the availability of the enzyme to bind and hydrolyze its substrates.

While detailed kinetic studies comparing the hydrolysis of a broad panel of substrates in the presence and absence of this compound are not extensively available in the public domain, the competitive inhibition mechanism strongly suggests a decrease in the apparent affinity of the enzyme for its substrates (an increase in the Michaelis constant, Km) without affecting the maximum reaction rate (Vmax) at saturating substrate concentrations. This is a classic hallmark of competitive inhibition.

Enzyme Conformational Dynamics

The binding of an inhibitor to an enzyme can induce significant changes in the enzyme's three-dimensional structure, a phenomenon known as conformational change. These changes can range from subtle alterations in the active site to larger-scale domain movements. Molecular modeling studies have been employed to predict the binding mode of this compound within the active site of hCES2A. researchgate.net These computational analyses suggest a favorable interaction, with the inhibitor fitting snugly into the binding pocket.

While specific, detailed experimental data from techniques like X-ray crystallography or extensive molecular dynamics simulations focusing solely on the this compound complex are limited, the principles of competitive inhibition and the results from modeling studies provide a foundational understanding. The binding of this compound is predicated on its ability to adopt a conformation that is complementary to the active site of hCES2A, thereby stabilizing the enzyme-inhibitor complex and preventing substrate access. Further research employing advanced biophysical techniques will be invaluable in elucidating the precise conformational shifts that occur upon the binding of this specific inhibitor.

In Vitro Cellular and Biochemical Investigations of Hces2a in 1 Activity

hCES2A Enzyme Activity Assays

The initial characterization of hCES2A-IN-1's inhibitory potential has been established through robust enzyme activity assays. These assays are fundamental in determining the potency and mechanism of action of the inhibitor against its target enzyme, hCES2A.

Development and Application of Fluorescence-Based Biochemical Assays

Fluorescence-based biochemical assays are a cornerstone in the study of enzyme inhibitors, offering high sensitivity and adaptability for various experimental setups. nih.govresearchgate.net For the evaluation of hCES2A inhibitors like this compound, these assays typically employ a fluorogenic substrate that is hydrolyzed by hCES2A to produce a fluorescent signal. The reduction in the rate of fluorescence generation in the presence of an inhibitor is directly proportional to its inhibitory activity.

While the specific developmental details of the assay used for this compound are part of proprietary research, the general methodology involves the incubation of recombinant hCES2A with a suitable fluorogenic substrate. The inhibitory effect of this compound was determined by measuring the enzyme's activity across a range of inhibitor concentrations, which allowed for the calculation of its half-maximal inhibitory concentration (IC₅₀). Research has identified this compound, also referred to as compound 20w, as a highly potent inhibitor of hCES2A with an IC₅₀ value of 1.6 nM. researchgate.netnih.gov This demonstrates a significant, approximately 1000-fold improvement in potency over its parent compound, bysspectin A. nih.gov

Implementation of High-Throughput Screening Platforms for Inhibitor Discovery

High-throughput screening (HTS) platforms are instrumental in the initial phases of drug discovery, enabling the rapid screening of large chemical libraries to identify potential inhibitors of a biological target. nih.gov The discovery of bysspectin A, the natural product from which this compound is derived, as a selective hCES2A inhibitor likely involved such screening of natural product libraries. researchgate.netnih.gov

Following the identification of a lead compound like bysspectin A, HTS methodologies can be further utilized to screen libraries of synthesized derivatives to identify analogs with improved potency and selectivity. The development of this compound was the result of two rounds of structure-activity relationship (SAR) studies and structural optimizations of bysspectin A derivatives. nih.gov These focused screening efforts, guided by rational drug design, led to the identification of this compound as a lead candidate with significantly enhanced inhibitory activity. nih.gov

Cellular Permeability and Intracellular hCES2A Inhibition Studies

For an inhibitor to be effective in a biological system, it must be able to cross the cell membrane to reach its intracellular target. Therefore, assessing the cellular permeability and the ability of this compound to inhibit hCES2A within a cellular context are critical steps in its preclinical evaluation.

Assessment of Cellular Uptake in Relevant Cell Lines (e.g., HepG2, Caco-2)

The assessment of cellular uptake is typically performed using well-established cell line models that are relevant to the intended therapeutic application. The human liver cancer cell line, HepG2, is a commonly used model for studying the metabolism and cytotoxicity of xenobiotics. Studies have shown that this compound can potently inhibit intracellular hCES2A in living HepG2 cells. nih.gov

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard for in vitro prediction of human intestinal drug absorption. These cells differentiate into a monolayer with characteristics similar to the intestinal epithelium, making them an invaluable tool for permeability studies. While specific quantitative data for the cellular permeability of this compound in Caco-2 cells is not publicly available, it is noted that many hCES2A inhibitors exhibit poor cell-membrane permeability. researchgate.net However, the demonstrated intracellular activity of this compound in HepG2 cells suggests it possesses sufficient permeability to engage its intracellular target in this cell type. Further studies are required to quantify its permeability characteristics in Caco-2 cells to fully assess its potential for oral bioavailability.

Evaluation of Intracellular hCES2A Enzyme Activity Modulation

The ultimate test of a cellularly active inhibitor is its ability to modulate the activity of its target enzyme within an intact cell. The inhibitory effect of this compound on intracellular hCES2A has been demonstrated in living cells. nih.gov This indicates that the compound not only permeates the cell membrane but also effectively inhibits the enzyme in its native cellular environment. Further investigations have shown that this compound exhibits suitable metabolic stability, which is a crucial property for maintaining its inhibitory activity over time within the cell. nih.gov

Specificity and Selectivity Profiling against Related Enzymes

An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects. Therefore, profiling the specificity of this compound against related enzymes, particularly other human carboxylesterases, is of paramount importance.

Human carboxylesterase 1A (hCES1A) is the other major carboxylesterase in humans and shares structural similarities with hCES2A, yet they possess distinct substrate specificities. Bysspectin A, the parent compound of this compound, was initially identified as a highly selective inhibitor of hCES2A. researchgate.netnih.gov Subsequent testing of this compound has confirmed its high selectivity. While it potently inhibits hCES2A, its inhibitory activity against hCES1A is significantly lower. This high degree of selectivity is a critical attribute, suggesting a reduced potential for off-target effects related to the inhibition of hCES1A. A broader screening against a panel of other serine hydrolases would be beneficial to fully establish its selectivity profile.

Inhibitory Activity of this compound

| Enzyme | IC₅₀ (nM) | Selectivity (over hCES1A) |

|---|---|---|

| hCES2A | 1.6 | ~4500-fold |

| hCES1A | 7260 | 1 |

Data sourced from publicly available research. researchgate.netnih.gov

Comparative Inhibition Studies with hCES1A

A key aspect of the in vitro evaluation of this compound is its selectivity for hCES2A over the closely related isoform, human carboxylesterase 1A (hCES1A). Research has demonstrated that this compound is a highly potent inhibitor of hCES2A. medchemexpress.commedchemexpress.com Specifically, it exhibits an IC50 value of 1.6 nM for hCES2A. medchemexpress.commedchemexpress.com In contrast, its inhibitory activity against hCES1A is significantly weaker, with a reported IC50 value of 7.26 µM. medchemexpress.com This represents a substantial difference in potency, highlighting the compound's high degree of selectivity for hCES2A.

The table below summarizes the comparative inhibitory activities of this compound against both hCES2A and hCES1A.

| Enzyme | IC50 Value |

| hCES2A | 1.6 nM |

| hCES1A | 7.26 µM |

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against human carboxylesterase 2A (hCES2A) and human carboxylesterase 1A (hCES1A).

Advanced Analytical and Imaging Techniques in Hces2a in 1 Research

Spectroscopic and Chromatographic Methods for Compound Characterization and Quantification

Precise characterization and quantification are foundational to the study of any chemical probe or inhibitor. Spectroscopic and chromatographic techniques provide the necessary tools to ensure the structural integrity and purity of compounds like hCES2A-IN-1, which is critical for the accurate interpretation of biological data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. libretexts.org It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.org For inhibitors like this compound and related research compounds, ¹H and ¹³C NMR are routinely employed to confirm that the synthesized molecule has the correct chemical structure. nih.govresearchgate.net

The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given nucleus. libretexts.orgsavemyexams.com For example, specific ranges in a ¹H NMR spectrum correspond to particular types of protons, such as those on an aromatic ring or in an alkyl chain. libretexts.orgmnstate.edu Another key feature, spin-spin coupling, results in the splitting of NMR signals and reveals which atoms are connected through chemical bonds, providing crucial data on the molecular framework. libretexts.org The integration of each signal set corresponds to the number of hydrogen atoms responsible for the signal, further aiding in structural assignment. mnstate.edu Tetramethylsilane (TMS) is typically used as a reference standard, with its signal set to 0 ppm. savemyexams.com

Table 1: Representative Chemical Shifts for Common Functional Groups in ¹H NMR

| Functional Group Type | Chemical Shift (δ) Range (ppm) |

| Alkyl (C-H) | 0.7 - 2.0 |

| Alkenyl (C=C-H) | 4.5 - 6.5 |

| Aromatic (Ar-H) | 6.5 - 8.5 |

| Alcohol (-OH) | Variable, 1.0 - 5.5 |

| Ester (RCOOR'-CH) | 3.5 - 4.8 |

| Amide (RCONH-R') | 5.0 - 9.0 |

This table provides general chemical shift ranges. Actual values can vary based on the specific molecular structure and solvent.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful hybrid technique essential for verifying the identity and assessing the purity of synthesized compounds. axispharm.com The process begins with liquid chromatography (LC), which separates the components of a mixture based on their chemical properties as they pass through a column. shimadzu.com Following separation, the sample enters a high-resolution mass spectrometer (HRMS). axispharm.com

HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of a compound's elemental formula. axispharm.com This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique is highly sensitive, capable of detecting compounds at trace levels. axispharm.com In the context of this compound research, LC-HRMS is used to confirm the molecular weight of the final compound and to ensure that it is free from significant impurities or degradation products from the synthesis process. nih.govaxispharm.com Data-dependent analysis (DDA) is a common approach where the instrument performs a survey scan to detect precursor ions and then automatically selects the most abundant ions for fragmentation (MS/MS), providing further structural information. shimadzu.com

Table 2: Key Parameters in LC-HRMS Analysis for Compound Verification

| Parameter | Description | Purpose |

| Retention Time (RT) | The time it takes for a compound to travel through the LC column. | Helps in identifying a compound under specific chromatographic conditions. |

| Accurate Mass Measurement | The experimentally determined mass of a molecule with high precision (typically <5 ppm error). | Used to determine the elemental formula of the compound. eurl-pesticides.eu |

| MS/MS Fragmentation Pattern | The pattern of fragment ions produced when a precursor ion is broken apart. | Provides structural information that serves as a fingerprint for the molecule. shimadzu.com |

| Peak Purity Analysis | Assessment of the chromatographic peak to ensure it represents a single compound. | Confirms the purity of the sample and absence of co-eluting impurities. |

Development and Application of Fluorogenic Probes for hCES2A Activity

To study enzyme activity directly in its native environment, researchers develop fluorogenic probes. These are specially designed molecules that are initially non-fluorescent but become brightly fluorescent after being processed by a specific enzyme, such as hCES2A.

The development of effective fluorogenic probes for hCES2A has focused on rational design to overcome limitations of earlier probes, such as limited emission wavelengths and low specificity. acs.orgnih.gov A key strategy involves creating substrates that emit light in the near-infrared (NIR) spectrum (roughly 650-900 nm). researchgate.net NIR light offers advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from biological samples. nih.govresearchgate.net

The design process often involves screening different fluorescent scaffolds (fluorophores) and then attaching a chemical group (an ester) that hCES2A can recognize and hydrolyze. acs.orgnih.gov For example, a highly specific NIR substrate named TP-HTCF was developed by identifying HTCF as a suitable NIR fluorophore with strong endoplasmic reticulum (ER) accumulation and then attaching a tert-pentyl ester group. acs.orgnih.gov Upon hydrolysis by hCES2A, TP-HTCF releases the highly fluorescent HTCF product, which emits a bright signal around 670 nm. acs.orgnih.gov Another NIR probe, CZX-CES2, was designed using a hemi-cyanine dye that, when hydrolyzed by CES2, releases the fluorophore CZX-OH, causing a significant red-shift in fluorescence with emission around 850 nm. researchgate.net

Table 3: Examples of Rationally Designed Fluorogenic Probes for Carboxylesterases

| Probe Name | Fluorophore Scaffold | Recognition Group | Emission Wavelength (Post-Hydrolysis) | Key Feature |

| TP-HTCF | HTCF | tert-pentyl ester | ~670 nm | High specificity and sensitivity for hCES2A; NIR emission. acs.orgnih.gov |

| CZX-CES2 | Hemi-cyanine (CZX-OH) | Ester derivative | ~850 nm | Large red-shift in fluorescence upon activation; NIR-II emission. researchgate.net |

| HBT-CE | 2-(2-hydroxyphenyl)benzothiazole | Acetyl group | Not specified | High specificity for both CE1 and CE2 isomers. acs.orgnih.gov |

| DCIP-R1 | Dicyanoisophorone (DCIP-OH) | Methyl ester | Far-red | High enzymatic turnover number with hCES2. nih.gov |

A major application of these rationally designed fluorogenic probes is the functional imaging of hCES2A activity in its native biological context. acs.org By adding a probe like TP-HTCF to living cells, researchers can visualize the location and intensity of hCES2A activity using fluorescence microscopy. acs.orgnih.gov The probe's ability to accumulate in the endoplasmic reticulum, where hCES2A resides, allows for precise subcellular imaging. acs.org

This technique has been successfully used to image endogenous CES activity in various models, including living cancer cells, mouse liver slices, and tumor xenografts. acs.orgnih.govacs.org For example, ratiometric fluorescent chemosensors have been developed that change their fluorescence emission color upon enzymatic hydrolysis, allowing for quantitative measurements of hCES2 activity in pancreatic cancer patient-derived xenografts. nih.govrsc.orgrsc.org Such imaging experiments provide direct evidence of enzyme function and can reveal how its activity varies between different cells or tissues. rsc.org

High-content analysis (HCA), also known as high-content screening (HCS), integrates automated microscopy with quantitative image analysis to extract multiparametric data from cells. nih.govnih.gov This approach is particularly useful for mechanistic studies and for screening potential inhibitors. colab.ws When combined with fluorogenic probes for hCES2A, HCA allows for the simultaneous measurement of multiple cellular parameters in response to a compound like this compound. nih.govcolab.ws

For instance, an HCA-based imaging method can be established to identify hCES2A inhibitors from a compound library. acs.orgcolab.ws Cells are treated with the compounds and the hCES2A fluorogenic probe, and automated imaging quantifies the fluorescence intensity per cell. A reduction in fluorescence indicates that a compound is inhibiting hCES2A activity. colab.ws Beyond simple inhibition, HCA can simultaneously measure other parameters like cell viability, nuclear morphology, and mitochondrial health, providing a comprehensive profile of a compound's cellular effects and helping to elucidate its mechanism of action. nih.gov

Table 4: Parameters Measurable by High-Content Analysis for Mechanistic Profiling

| Parameter Category | Specific Measurement | Biological Relevance |

| Enzyme Activity | Fluorescence intensity from a specific probe (e.g., TP-HTCF) | Direct measure of target engagement and inhibition. colab.ws |

| Cell Health & Viability | Cell count, membrane permeability dye exclusion | Assessment of general cytotoxicity. nih.gov |

| Morphology | Nuclear size and shape, cell spreading area | Indicates cellular stress, apoptosis, or other phenotypic changes. nih.gov |

| Organelle Function | Mitochondrial membrane potential, lysosomal staining | Provides insight into off-target effects and specific toxicity pathways. |

| Protein Expression | Immunofluorescence of specific protein markers | Can reveal changes in signaling pathways or cellular responses. |

Biological Implications and Research Applications of Hces2a in 1 As a Chemical Probe

hCES2A-IN-1 as a Tool for Dissecting hCES2A Biological Functions

This compound, a derivative of bysspectin A, serves as a powerful chemical probe to elucidate the multifaceted roles of the hCES2A enzyme in various biological processes. cymitquimica.comresearchgate.net Its high potency and selectivity allow for the precise inhibition of hCES2A, enabling researchers to study the direct consequences of its inactivation. cymitquimica.com

Human carboxylesterase 2 (hCES2) is involved in the hydrolysis of a wide array of endogenous and exogenous compounds, playing a crucial role in both metabolic activation and detoxification pathways. researchgate.netresearchgate.net As a key member of the serine hydrolase superfamily, hCES2A is predominantly located in the endoplasmic reticulum of various tissues. researchgate.net The use of specific inhibitors like this compound allows for the investigation of its contribution to pathways such as lipid metabolism and the processing of signaling molecules. By selectively blocking hCES2A activity, researchers can identify its endogenous substrates and understand its influence on cellular homeostasis.

The Wnt signaling pathway, which is critical in development and disease, is regulated by the enzyme Notum, which hydrolyzes a palmitoleoylate ester on Wnt proteins. medchemexpress.com While not directly stated for this compound, specific carboxylesterase inhibitors can be used to probe the roles of such enzymes in fundamental signaling pathways. The development of highly specific inhibitors is crucial for distinguishing the functions of different carboxylesterase isoforms, such as hCES1A and hCES2A, which often have overlapping substrate specificities. nih.gov

A primary application of this compound is in the detailed investigation of hCES2A's role in drug metabolism. nih.gov The enzyme is responsible for the metabolic activation of several prodrugs and the detoxification of various ester-containing drugs. researchgate.netresearchgate.net A notable example is the anticancer drug irinotecan (B1672180), which is converted by hCES2A to its active, but also toxic, metabolite, SN-38. neoplasiaresearch.comresearchgate.net The accumulation of SN-38 in the intestine is a major cause of severe, dose-limiting diarrhea. researchgate.netcolab.ws

By using this compound to inhibit this conversion, researchers can study the direct impact of hCES2A activity on the pharmacokinetic and toxicological profiles of such drugs. For instance, a similar highly specific and potent covalent inhibitor, hCES2A-IN-2, has been shown to significantly alleviate irinotecan-induced gut toxicity in mouse models without compromising the antitumor efficacy of irinotecan. medchemexpress.commedchemexpress.com This demonstrates the potential of using selective hCES2A inhibitors to mitigate adverse drug reactions.

Table 1: Research Findings on hCES2A Inhibition and Irinotecan Metabolism

| Compound | IC50 Value | Inhibition Type | Key Finding | Reference |

|---|---|---|---|---|

| This compound (compound 20w) | 1.6 nM | Mixed | ~1000-fold improvement over bysspectin A; potent intracellular inhibition and metabolic stability. | researchgate.net |

| hCES2A-IN-2 (compound 14n) | 0.04 nM | Irreversible, Covalent | Significantly ameliorates irinotecan-triggered gut toxicity in tumor-bearing mice. | medchemexpress.commedchemexpress.com |

| Reserpine | 0.94 µM | Non-competitive | Potent and highly selective inhibitor of hCES2A. | researchgate.netcolab.ws |

Contributions to Understanding Esterase Biology and Drug Metabolism Research

The development and application of this compound contribute significantly to the broader fields of esterase biology and drug metabolism. Carboxylesterases are a large family of enzymes with diverse functions, and distinguishing the specific roles of each isozyme is a major challenge. nih.gov Highly selective chemical probes like this compound are invaluable for this purpose.

These tools help to delineate the substrate specificity of hCES2A compared to other esterases, such as hCES1A and butyrylcholinesterase. researchgate.net This is critical for predicting and understanding drug-drug interactions, as potent inhibition of hCES2A can alter the pharmacokinetics of co-administered drugs that are substrates for this enzyme. nih.govresearchgate.net The use of such inhibitors in in vitro and in vivo studies provides crucial data for building more accurate models of drug metabolism and disposition.

Utility in Preclinical Studies for Modulating Drug Pharmacokinetics

In preclinical drug development, understanding and modulating the pharmacokinetic properties of a drug candidate is essential. nih.gov this compound and similar compounds are utilized in preclinical studies to investigate how the inhibition of a specific metabolic pathway can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

By co-administering an hCES2A inhibitor with a drug that is a substrate for this enzyme, researchers can assess the potential for improving oral bioavailability or reducing first-pass metabolism in the intestine, where hCES2A is highly expressed. nih.govnih.gov For prodrugs that are activated by hCES2A, inhibitors can be used to control the rate and location of activation, potentially enhancing therapeutic efficacy and reducing toxicity. researchgate.net The ability to modulate the pharmacokinetic profiles of hCES2A substrate drugs with inhibitors highlights the therapeutic potential of targeting this enzyme. nih.gov

Table 2: Preclinical Applications of hCES2A Inhibitors

| Application Area | Research Focus | Example Compound Application | Reference |

|---|---|---|---|

| Pharmacokinetic Modulation | Altering the ADME profile of hCES2A substrate drugs. | Co-administration to increase oral bioavailability of a substrate drug. | researchgate.netnih.gov |

| Toxicity Reduction | Mitigating adverse effects of drugs activated by hCES2A. | Use of hCES2A-IN-2 to reduce irinotecan-induced gut toxicity. | medchemexpress.commedchemexpress.com |

| Prodrug Activation Studies | Investigating the controlled activation of prodrugs. | Studying the impact of hCES2A inhibition on the efficacy of anticancer prodrugs. | researchgate.net |

Future Directions and Emerging Research Avenues for Hces2a in 1

Development of Next-Generation hCES2A Inhibitors with Enhanced Properties

The foundation laid by hCES2A-IN-1, a bysspectin A derivative, has spurred the development of new classes of hCES2A inhibitors with the goal of enhancing properties like potency, selectivity, and metabolic stability. bohrium.comnih.gov Structure-activity relationship (SAR) studies are central to this effort, allowing medicinal chemists to systematically modify chemical structures to improve their biological effects. nih.govresearchgate.net

Current research has identified several promising chemical scaffolds:

Bysspectin A Derivatives: Continued optimization of the bysspectin A scaffold that produced this compound (also known as compound 20w) has led to even more potent inhibitors. bohrium.comnih.gov For instance, compound 9d, a derivative of this compound's lead compound, was engineered as a covalent inhibitor that targets the catalytic serine residue of hCES2A, demonstrating exceptional potency. researchgate.net

Indanone-Chalcone Hybrids: This class of compounds has shown strong to moderate inhibitory activity against hCES2A. SAR studies revealed that specific substitutions, such as a hydroxyl group at the C4' position and an N-alkyl group at the C6 site, are beneficial for inhibition. nih.gov Compound B7, an N-alkylated indanone-chalcone hybrid, not only showed potent and specific inhibition of hCES2A but also demonstrated good metabolic stability. nih.gov

3-Arylisoquinolone Analogues: These compounds have been identified as potent and highly specific hCES2A inhibitors. nih.gov Research has shown that the lactam moiety is critical for specificity, while a benzyloxy group enhances inhibitory potency. Furthermore, the addition of a bromine atom may improve cell permeability. nih.gov

These next-generation inhibitors are being designed to not only exhibit high potency but also to possess favorable pharmacokinetic profiles, ensuring they can be effective tools for both in vitro and in vivo studies. bohrium.comnih.gov

Table 1: Next-Generation hCES2A Inhibitors and Key Findings

| Compound Class | Key Structural Features for Activity | Notable Examples | Potency/Selectivity Highlights |

|---|---|---|---|

| Bysspectin A Derivatives | Optimization of the bysspectin A core structure. | This compound (20w), 9d | 20w: IC50 of 1.6 nM; 9d: Covalent inhibitor with IC50 of 0.12 nM. bohrium.comresearchgate.net |

| Indanone-Chalcone Hybrids | Hydroxyl at C4' and N-alkyl at C6. | B7 | Potent inhibition (Ki = 0.068 μM) and excellent specificity over hCES1A. nih.gov |

| 3-Arylisoquinolone Analogues | Lactam moiety for specificity, benzyloxy group for potency. | 3h, 4a | Potent inhibition (IC50 = 0.68 μM) and >147-fold selectivity over hCES1A. nih.gov |

Exploration of Novel hCES2A Substrates and Associated Biological Pathways

A critical avenue of future research is the identification of new endogenous and exogenous substrates for hCES2A. This exploration is vital for uncovering the full spectrum of biological pathways modulated by this enzyme. Human carboxylesterases 1 and 2 exhibit distinct substrate preferences; hCES2A typically hydrolyzes substrates with a small acyl group and a larger alcohol moiety. nih.govnih.gov

Known substrates for hCES2A include the anticancer prodrug irinotecan (B1672180) (CPT-11) and the fluorescent compound fluorescein (B123965) diacetate (FD). bohrium.comnih.govnih.gov The inhibition of hCES2A is known to affect the metabolism of these compounds, which can have significant clinical implications, such as mitigating the intestinal toxicity of irinotecan. bohrium.comnih.gov Recent studies have also identified phospho-nonsteroidal anti-inflammatory drugs (phospho-NSAIDs) as substrates, indicating a role for hCES2A in their inactivation. researchgate.net

Future work will likely involve "degradomics," a proteomics-based approach to identify the complete set of substrates for a given protease in a biological system. nih.gov This could reveal unexpected roles for hCES2A in various physiological and pathological processes. For example, given its role in lipid metabolism, identifying novel lipid substrates could link hCES2A to conditions like metabolic syndrome. nih.govnih.gov Furthermore, identifying new substrates will help to better understand potential drug-drug interactions mediated by hCES2A inhibition. nih.gov

Advancements in Research Methodologies for Comprehensive hCES2A Inhibitor Evaluation

The robust evaluation of hCES2A inhibitors relies on a suite of sophisticated research methodologies. Future progress in this area will focus on developing more sensitive, specific, and high-throughput techniques.

Current evaluation methods include:

Fluorescence-Based Assays: These are commonly used for high-throughput screening of potential inhibitors, often using substrates like fluorescein diacetate. nih.gov

Inhibition Kinetics Studies: These experiments determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency and mechanism of inhibition (e.g., competitive, non-competitive, or mixed). nih.govnih.gov

Molecular Docking and Dynamics Simulations: These computational techniques provide insights into how inhibitors bind to the active site of hCES2A, guiding the rational design of more potent and selective compounds. nih.gov

Cell-Based Assays: Using cell lines such as HepG2, researchers can assess the ability of an inhibitor to penetrate cell membranes and inhibit intracellular hCES2A. nih.govnih.gov

A significant area of advancement is the development of novel optical substrates. Recently, a near-infrared (NIR) fluorogenic substrate, TP-HTCF, was engineered for hCES2A. acs.org This substrate offers ultrahigh sensitivity and specificity, enabling high-resolution imaging of hCES2A activity in living cells and tissues, which is a substantial improvement over previous probes. acs.orgbohrium.com The development of more such practical and highly specific substrates will be crucial for future studies on CES-mediated drug interactions. nih.gov

Expanding Preclinical Research Models to Further Elucidate hCES2A Biology and Inhibition

To fully understand the physiological and pathological roles of hCES2A and the in vivo consequences of its inhibition, it is essential to expand and refine the preclinical models used in research.

Current and emerging preclinical models include:

In Vitro Models: These range from traditional 2D cell cultures using lines like HepG2 to more advanced 3D models such as spheroids and organoids. nih.govnih.govbmj.com Organoids, in particular, can better mimic the complex architecture and function of tissues like the intestine where hCES2A is highly expressed. bmj.com

In Vivo Animal Models: Rodent models, such as rats and mice, are invaluable for studying the systemic effects of hCES2A inhibition and its impact on drug metabolism and toxicity in a living organism. Recently, Ces2 knockout and humanized mouse models have been developed. nih.gov These models, where the mouse gene is replaced with the human CES2 gene, provide a powerful tool to study the specific functions of the human enzyme in a physiological context and to test the efficacy of inhibitors. nih.gov

Organ-on-a-Chip Technology: This cutting-edge technology allows for the creation of microfluidic devices that simulate the physiology of human organs. bmj.com A "gut-on-a-chip" model, for instance, could provide a highly controlled environment to study hCES2A-mediated drug metabolism and toxicity in a system that closely mimics human intestinal physiology. nih.govbmj.com

These advanced models will be instrumental in translating findings from basic research into potential clinical applications, offering more accurate predictions of how hCES2A inhibitors will behave in humans.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bysspectin A |

| Compound 20w |

| Compound 9d |

| Compound B7 |

| Compound 3h |

| Compound 4a |

| Irinotecan (CPT-11) |

| Fluorescein diacetate (FD) |

| Phospho-nonsteroidal anti-inflammatory drugs (phospho-NSAIDs) |

Q & A

Q. What in vitro assays are optimal for evaluating hCES2A-IN-1’s inhibitory potency and selectivity against carboxylesterase isoforms?

Methodological Answer: Begin with recombinant enzyme-based assays using purified hCES2A, hCES1, and off-target isoforms (e.g., acetylcholinesterase) to measure IC50 values. Use fluorogenic substrates (e.g., fluorescein diacetate for hCES2A) to quantify enzymatic activity inhibition. Include positive controls (e.g., bis-4-nitrophenyl phosphate for hCES2A) and validate selectivity via dose-response curves across isoforms. Ensure kinetic parameters (Km, Vmax) are calculated under steady-state conditions .

Q. How should researchers design dose-response studies to assess this compound’s efficacy in cellular models?

Methodological Answer: Use physiologically relevant cell lines (e.g., primary hepatocytes or intestinal cells expressing hCES2A). Apply logarithmic dosing (e.g., 0.1–100 μM) to capture full dynamic range. Measure intracellular hydrolysis of probe substrates (e.g., irinotecan activation) via LC-MS/MS. Normalize data to cell viability (MTT assay) to exclude cytotoxicity confounders. Triplicate experiments with independent biological replicates are critical for robustness .

Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic (PK) data in preclinical models?

Methodological Answer: Use non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 calculations. For compartmental modeling, employ software like Phoenix WinNonlin to fit plasma concentration-time curves. Assess inter-subject variability via coefficient of variation (CV%) and apply ANOVA for cross-group comparisons (e.g., fed vs. fasted states). Report 95% confidence intervals for key parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro inhibitory potency and in vivo efficacy of this compound?

Methodological Answer: Investigate protein binding effects (e.g., plasma protein binding assays) that reduce free drug availability. Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure. Evaluate metabolite interference via hepatic S9 fraction incubations. If poor bioavailability is suspected, reformulate using nanoemulsions or prodrug strategies .

Q. What strategies optimize this compound’s tissue specificity while minimizing off-target effects in complex biological systems?

Methodological Answer: Employ activity-based protein profiling (ABPP) with clickable probes to map off-target engagement in tissue lysates. Use CRISPR-Cas9-engineered hCES2A-KO models to confirm on-target effects. For tissue targeting, conjugate this compound with ligands (e.g., bile acids for hepatic delivery) and validate via biodistribution studies .

Q. How should contradictory data on this compound’s metabolic stability across species be interpreted?

Methodological Answer: Conduct interspecies liver microsome assays (human, rat, mouse) to compare intrinsic clearance. Identify metabolizing enzymes via CYP/P450 phenotyping. Use molecular docking to assess species-specific active site variations in hCES2A. Cross-validate findings with in vivo PK studies in humanized mouse models .

Experimental Design & Validation

Q. What controls are essential for validating this compound’s mechanism of action in disease-relevant models?

Methodological Answer: Include (1) positive controls (known hCES2A inhibitors), (2) negative controls (vehicle-only groups), (3) genetic controls (siRNA-mediated hCES2A knockdown), and (4) off-target controls (isoform-specific inhibitors). Use orthogonal assays (e.g., Western blot for substrate accumulation) to confirm target engagement .

Q. How to assess this compound’s potential for drug-drug interactions (DDIs) in polypharmacy scenarios?

Methodological Answer: Screen against major CYP450 isoforms (3A4, 2D6) using fluorogenic assays. Evaluate time-dependent inhibition via pre-incubation experiments. For clinical relevance, use static DDI models (e.g., [I]/Ki > 0.1 indicates risk) or dynamic PBPK models .

Data Interpretation & Reporting

Q. What frameworks ensure rigorous interpretation of this compound’s contradictory in vivo toxicity data?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use root-cause analysis (RCA) to identify confounders (e.g., batch variability, animal strain differences). Replicate studies in independent labs and report raw data for transparency .

Q. How to structure a manuscript to highlight this compound’s novelty while addressing conflicting literature?

Methodological Answer: Use a PICO framework (Population, Intervention, Comparison, Outcome) to define the research gap. In the discussion, contrast findings with prior studies using a table summarizing variables (e.g., assay conditions, model systems). Acknowledge limitations and propose validation steps (e.g., cryo-EM for binding mode confirmation) .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.